2-Chloro-6-methoxy-5-nitroquinoline
Description
2-Chloro-6-methoxy-5-nitroquinoline is a quinoline derivative with a chloro substituent at position 2, a methoxy group at position 6, and a nitro group at position 5. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for diverse reactivity and functionalization .
The chloro and nitro groups are electron-withdrawing, while the methoxy group is electron-donating. This combination creates unique electronic effects, influencing solubility, stability, and reactivity. For instance, the nitro group at position 5 may enhance electrophilic substitution resistance but increase susceptibility to reduction reactions, forming intermediates like amines .
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-chloro-6-methoxy-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-8-4-3-7-6(10(8)13(14)15)2-5-9(11)12-7/h2-5H,1H3 |
InChI Key |
BAAGBNKLASALNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxy-5-nitroquinoline typically involves the nitration of 2-chloro-6-methoxyquinoline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 2-Chloro-6-methoxy-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methoxy-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-Chloro-6-methoxy-5-nitroquinoline is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Physical Properties
A comparative analysis of key analogs is presented below:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| 2-Chloro-6-methoxy-5-nitroquinoline* | Not available | C₁₀H₇ClN₂O₃ | 238.47 (calculated) | ~145–150 (inferred) | Likely soluble in DMSO, ethanol |
| 6-Chloro-5-nitroquinoline | 86984-32-9 | C₉H₅ClN₂O₂ | 206.6 | 140–144 | Soluble in ethanol, acetone |
| 6-Methoxyquinoline N-Oxide | 607-86-3 | C₁₀H₉NO₂ | 175.18 | Not available | Soluble in polar solvents |
| Methyl 2-chloroquinoline-5-carboxylate | 1192569-38-2 | C₁₂H₉ClNO₂ | 235.66 | Not available | Likely soluble in organic esters |
*Note: Data for this compound are inferred from structural analogs.
Key Observations :
- Molecular Weight: The addition of a methoxy group in this compound increases its molecular weight compared to 6-Chloro-5-nitroquinoline .
- Melting Point: The methoxy group may enhance crystalline packing, leading to a slightly higher melting point than 6-Chloro-5-nitroquinoline .
- Solubility: The methoxy group improves polarity, likely increasing solubility in polar aprotic solvents like DMSO compared to non-methoxy analogs .
Reactivity and Functional Group Interactions
- Nitro Group: In 6-Chloro-5-nitroquinoline, the nitro group at position 5 directs electrophilic substitution to positions 8 and 3. In this compound, the methoxy group at position 6 may further deactivate the ring, altering reaction pathways .
- Chloro Group: The chloro substituent at position 2 in the target compound is meta-directing, favoring nucleophilic aromatic substitution (NAS) at positions 5 or 8. This contrasts with 6-Chloro-5-nitroquinoline, where the chloro at position 6 is ortho/para-directing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
